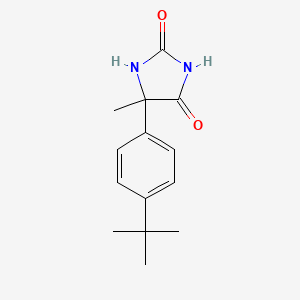

5-(4-叔丁基苯基)-5-甲基咪唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione" is a derivative of imidazolidine-2,4-dione, which is a core structure for various pharmacologically active compounds. The tert-butylphenyl group attached to the imidazolidine ring suggests potential modifications to the molecule's physical and chemical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of related imidazolidinone derivatives has been described in the literature. For instance, enantiomerically pure cis- and trans-configured 2-(tert-Butyl)-3-methylimidazolidin-4-ones have been prepared from amino acids such as (S)-Alanine and (S)-Phenylalanine . These compounds were synthesized through a diastereoselective process involving the conversion of amino acid esters to N-methylamides, followed by condensation with pivalaldehyde to yield Schiff bases. These bases were then cyclized to form the desired imidazolidinones, which were purified to enantiomeric purity using recrystallization and confirmed by HPLC and NMR spectroscopy .

Molecular Structure Analysis

Quantum chemical calculations and molecular docking studies have been performed on similar compounds, such as 5,5-diphenylimidazolidine-2,4-dione . These studies involve DFT calculations to determine the structural, vibrational, and electronic properties of the molecules. The HOMO and LUMO energies, as well as the molecular electrostatic potential maps, provide insights into the chemical activity and potential biological interactions of the compounds .

Chemical Reactions Analysis

The reactivity of imidazolidine-2,4-dione derivatives can be influenced by various substituents. For example, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . The structures of these products were confirmed by spectroscopic evidence, indicating that the imidazolidine ring can participate in reactions with isocyanates to form hydroxyimino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are closely related to their molecular structure. For instance, the presence of tert-butyl and phenyl groups can affect the molecule's solubility, melting point, and stability. The introduction of bulky substituents like tert-butyl can also influence the compound's reactivity and interaction with biological targets. Spectroscopic techniques such as FT-IR, FT-Raman, and NMR are commonly used to characterize these compounds and provide information on their vibrational frequencies, which are related to their bond strengths and molecular conformations .

科学研究应用

氢键辅助分子二聚化

- 研究见解:合成了二茂铁甲基乙内酰脲衍生物(包括 5-二茂铁基-5-甲基咪唑烷-2,4-二酮)并对其进行了表征。这些化合物在溶液中表现出氢键二聚化,通过各种光谱方法得到证实 (Bisello 等人,2017)。

咪唑生物碱类似物的合成

- 研究见解:5-氨基-3-甲基咪唑烷-2,4-二酮(咪唑生物碱类似物,如 naamidine A 和 G)的合成涉及简单的两步过程。这项研究有助于理解重要生物碱结构的合成途径 (Witchard 和 Watson,2010)。

咪唑烷-2,4-二酮衍生物的药理学评价

- 研究见解:咪唑烷-2,4-二酮衍生物显示出作为抗抑郁药和抗焦虑药的潜力,其中特定的化合物对 5-HT1A 受体表现出激动剂活性。这突出了它们在精神健康治疗药理学研究中的重要性 (Czopek 等人,2010)。

计算机辅助受体配体相互作用见解

- 研究见解:包括 5-甲基咪唑烷-2,4-二酮在内的乙内酰脲衍生物的高级计算机辅助分子建模提供了它们与血清素受体相互作用的见解,表明它们作为抗抑郁药的潜力 (Kucwaj-Brysz 等人,2018)。

芳基拓扑在血清素受体作用中的作用

- 研究见解:对芳基哌嗪-咪唑烷-2,4-二酮的研究揭示了芳基拓扑在平衡血清素受体上的选择性和双重作用中的重要性,促进了选择性拮抗剂和神经系统疾病药物的开发 (Kucwaj-Brysz 等人,2018)。

未来方向

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

属性

IUPAC Name |

5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-13(2,3)9-5-7-10(8-6-9)14(4)11(17)15-12(18)16-14/h5-8H,1-4H3,(H2,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYLQCKSQSXCHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395462 |

Source

|

| Record name | 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677188 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione | |

CAS RN |

61344-30-7 |

Source

|

| Record name | 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Benzyloxy)-3-nitrophenyl]acetic acid](/img/structure/B1274817.png)

![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)